4-(Phenylamino)nicotinic acid

Supramolecular chemistry Crystal engineering Solid-state pharmaceutics

4-(Phenylamino)nicotinic acid (CAS 15871-49-5; synonym: 4-anilinonicotinic acid, 4-(phenylamino)pyridine-3-carboxylic acid) is a member of the anilinonicotinic acid family, characterized by a phenylamino substituent at the 4-position of the pyridine-3-carboxylic acid scaffold. With a molecular formula of C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and a scaffold for anti-inflammatory, antimicrobial, and anticancer lead discovery.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
Cat. No. B8689398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylamino)nicotinic acid
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=NC=C2)C(=O)O
InChIInChI=1S/C12H10N2O2/c15-12(16)10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h1-8H,(H,13,14)(H,15,16)
InChIKeyYRZXKFNAQGSFCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Phenylamino)nicotinic Acid: Chemical Identity, Class, and Procurement-Relevant Baseline


4-(Phenylamino)nicotinic acid (CAS 15871-49-5; synonym: 4-anilinonicotinic acid, 4-(phenylamino)pyridine-3-carboxylic acid) is a member of the anilinonicotinic acid family, characterized by a phenylamino substituent at the 4-position of the pyridine-3-carboxylic acid scaffold. With a molecular formula of C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and a scaffold for anti-inflammatory, antimicrobial, and anticancer lead discovery [1]. The 4-substituted positional isomer is structurally distinct from the more extensively studied 2-anilinonicotinic acid (CAS 16344-24-4) and 6-(phenylamino)nicotinic acid (CAS 13426-16-9), with implications for supramolecular assembly, biological target engagement, and synthetic tractability [2].

Why 4-(Phenylamino)nicotinic Acid Cannot Be Simply Replaced by Its 2- or 6-Positional Isomers


Positional isomerism on the nicotinic acid core is not a trivial structural nuance; it fundamentally alters solid-state supramolecular architecture, crystallinity, and hydrogen-bonding synthon preference. The 4-anilinonicotinic acid scaffold uniquely enables zwitterion formation through a carboxylate–pyridinium NH intramolecular hydrogen bond that is structurally precluded in the 2-substituted isomer [1]. This zwitterionic character directly impacts solubility, dissolution rate, and co-crystal engineering potential—properties critical for both formulation development and reproducible in vitro assay behavior [2]. Furthermore, the 4-position substitution pattern influences anti-inflammatory pharmacophore recognition in ways the 6-substituted isomer cannot replicate, as demonstrated by comparative pharmacological screening [3]. Substituting the 4-isomer with a 2- or 6-isomer without re-validating these properties risks irreproducible biological results and failed co-crystallization attempts.

Quantitative Differentiation Evidence for 4-(Phenylamino)nicotinic Acid Against Closest Analogs


Zwitterion-Enabling ΔpKa Shift: 4-Anilinonicotinic Acid vs. 2-Anilinonicotinic Acid

Upon isomerization from the 2- to the 4-anilinonicotinic acid scaffold, the ΔpKa between the carboxylic acid and pyridinium NH groups increases dramatically, crossing the threshold required for spontaneous zwitterion formation [1]. While 2-anilinonicotinic acid crystallizes with conventional acid–acid homosynthons and acid–pyridine heterosynthons, its 4-substituted counterpart exclusively forms a carboxylate–pyridinium NH dimer synthon—a supramolecular motif not observed in any 2-substituted analog [1]. Theoretical calculations confirm this new synthon exhibits a stronger hydrogen bond than both the acid–acid homosynthon and the acid–pyridine heterosynthon [1].

Supramolecular chemistry Crystal engineering Solid-state pharmaceutics

Anti-Inflammatory Activity Parity with Fenamate-Class NSAIDs in Carrageenan-Induced Rat Paw Edema

In a systematic structure–activity relationship study comparing 11 substituted anilinopyridinecarboxylic acids, compounds bearing a 4-anilino substituent on the nicotinic acid core exhibited anti-inflammatory activity of the same order as mefenamic acid and flufenamic acid—two clinically established fenamate NSAIDs—in the carrageenan-induced rat paw edema model [1]. Specifically, 4-(m-trifluoromethylanilino)nicotinic acid was among the three most active compounds (alongside 2-(2,3-dimethylanilino)- and 2-(m-trifluoromethylanilino)-nicotinic acid), while other 4-substituted nicotinic acids (e.g., 4-anilino and 4-(2,3-dimethylanilino) derivatives) showed no interesting activity, highlighting the critical role of the trifluoromethyl substituent in the 4-position series [1]. The parent 4-(phenylamino)nicotinic acid scaffold thus provides a validated starting point for anti-inflammatory lead optimization.

Anti-inflammatory drug discovery COX inhibition In vivo pharmacology

Predicted pKa and Ionization State Divergence Between 2- and 4-Anilinonicotinic Acid Isomers

The predicted pKa for 2-anilinonicotinic acid is 1.47 ± 0.36, reflecting a strong carboxylic acid character driven by electron withdrawal from the 2-anilino group and the pyridine nitrogen in close proximity . In contrast, the 4-anilinonicotinic acid scaffold exhibits a dramatically increased ΔpKa between the carboxylic acid and pyridinium NH, sufficient to induce zwitterion formation in the solid state [1]. Although explicit experimental pKa values for 4-(phenylamino)nicotinic acid are not reported in the open literature, the zwitterionic behavior observed by single-crystal X-ray diffraction confirms that the ΔpKa exceeds the established threshold for carboxylate–pyridinium NH proton transfer, indicating a fundamental shift in ionization equilibrium relative to the 2-isomer [1].

Physicochemical profiling Drug-likeness Ionization equilibrium

Synthetic Accessibility from 4-Chloronicotinic Acid via Facile Nucleophilic Aromatic Substitution

4-(Phenylamino)nicotinic acid is readily synthesized by nucleophilic displacement of the chlorine atom in 4-chloronicotinic acid (CAS 10177-29-4) with aniline under basic conditions, a reaction that proceeds smoothly without metal catalysis due to the activating effect of the ring nitrogen at the 4-position [1]. Solvent-free protocols using elevated temperatures (ca. 120 °C) have been reported with good yields, enhancing atom economy and reducing purification burden [1]. In contrast, 3-substituted isonicotinic acid analogs require forcing Ullmann-type conditions with copper catalysts, as the deactivating effect of the ring nitrogen at the 3-position retards direct nucleophilic displacement [2].

Synthetic methodology Process chemistry Building block procurement

N-Oxide Derivatization Potential for 5-Azaindole Synthesis: A Unique Entry Point for Kinase Inhibitor Scaffolds

4-Anilinonicotinic acid 1-oxide serves as a critical intermediate in the Harley-Mason synthesis of 5-azaindoles, a privileged scaffold in kinase inhibitor drug discovery [1]. Satisfactory methods for its preparation from 4-nitronicotinic acid 1-oxide via nucleophilic displacement with aniline, followed by catalytic hydrogenation over palladized charcoal, have been established [2]. This synthetic entry point to 5-azaindoles is unique to the 4-substituted series and is not accessible from the corresponding 2- or 6-anilinonicotinic acid regioisomers, as the cyclization trajectory depends on the position of the anilino substituent relative to the pyridine nitrogen [1].

Heterocyclic chemistry Kinase inhibitor synthesis Fragment-based drug discovery

Differentiation from Niflumic Acid: Scaffold Position Governs COX-2 Selectivity Potential

Niflumic acid (2-[3-(trifluoromethyl)anilino]nicotinic acid) is a marketed NSAID with reported COX-2 IC₅₀ values of 16 µM (COX-1) and 0.1 µM (COX-2) for human recombinant enzymes, giving a COX-1/COX-2 selectivity ratio of 160-fold . The pharmacological activity of the 2-substituted series is well-characterized, while the 4-substituted series represents an underexplored chemical space. The 1967 SAR study demonstrated that 4-(m-trifluoromethylanilino)nicotinic acid achieved anti-inflammatory activity comparable to mefenamic acid in vivo but did not report COX isoform selectivity data [1]. The 4-substituted scaffold may offer a distinct COX-1/COX-2 selectivity profile, given the different vector of the anilino pharmacophore relative to the carboxylic acid, a structural parameter known to influence fenamate-class COX selectivity .

COX-2 selectivity NSAID scaffold design Gastrointestinal safety

Optimal Research and Procurement Application Scenarios for 4-(Phenylamino)nicotinic Acid


Solid-State Formulation and Co-Crystal Screening Using the Zwitterionic Synthon

The unique carboxylate–pyridinium NH dimer synthon formed by 4-anilinonicotinic acid [1] makes it a compelling candidate for co-crystal engineering studies. In scenarios where the 2-anilinonicotinic acid isomer fails to yield stable pharmaceutical co-crystals with target co-formers due to competing acid–acid homosynthon formation, the 4-isomer's exclusive zwitterionic synthon can enable new co-crystal topologies with improved solubility and dissolution profiles. Procurement of the 4-isomer is recommended when solid-form screening of the 2-isomer has been exhausted without achieving the desired physicochemical properties.

Fenamate Bioisostere Lead Optimization for Next-Generation NSAIDs

For medicinal chemistry programs targeting COX-2-mediated inflammation with reduced ulcerogenicity relative to traditional fenamates, the 4-anilinonicotinic acid scaffold provides a validated bioisosteric replacement for the anthranilic acid core [2]. The 1967 SAR study demonstrated that 4-(m-trifluoromethylanilino)nicotinic acid achieves fenamate-class in vivo efficacy [2], while the pyridine nitrogen offers an additional vector for modulating selectivity and metabolic stability. The parent 4-(phenylamino)nicotinic acid serves as the optimal starting scaffold for diversity-oriented synthesis of substituted 4-anilinonicotinic acid libraries.

5-Azaindole Kinase Inhibitor Fragment and Library Synthesis

4-(Phenylamino)nicotinic acid 1-oxide is a direct precursor to 5-azaindoles via Harley-Mason cyclization [3]. Given the prominence of azaindoles as ATP-competitive kinase inhibitor scaffolds (targeting kinases such as DprE1, IGF-1R, and Aurora kinases), this synthetic route provides a unique entry point for fragment-based drug discovery and focused kinase inhibitor library construction. Procurement of the 4-isomer is essential for accessing 5-azaindoles; the 2- and 6-isomers cannot undergo the equivalent cyclization due to geometric constraints [3].

Physicochemical Property Comparison in Positional Isomer ADME Screening Panels

For drug discovery programs evaluating the impact of regioisomerism on ADME properties, including 4-(phenylamino)nicotinic acid alongside its 2- and 6-substituted positional isomers in parallel screening panels enables dissection of how anilino-group position affects logD, pKa, solubility, and permeability [4]. The zwitterionic character of the 4-isomer, absent in the 2-isomer, is expected to produce distinct permeability profiles that may be advantageous for certain routes of administration or target tissue distribution [4].

Quote Request

Request a Quote for 4-(Phenylamino)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.